

Application Note: Quantification of Cimetropium Bromide Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Cimetropium Bromide

Cat. No.: B1669035

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Introduction

Cimetropium bromide is a semisynthetic quaternary ammonium compound and a derivative of scopolamine.[1][2] It functions as a potent antimuscarinic agent, primarily used as an antispasmodic for treating gastrointestinal disorders like irritable bowel syndrome (IBS).[1] By inhibiting acetylcholine-mediated contractions in the smooth muscle of the digestive tract, it effectively reduces spasms and alleviates abdominal pain.[1] Given its therapeutic importance, a reliable and accurate analytical method for the quantification of **Cimetropium Bromide** in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This application note details a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **Cimetropium Bromide**. The method is simple, precise, and accurate, making it suitable for routine analysis.

Chemical Structure

- IUPAC Name: [(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0^{2,4}]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide[3]
- Molecular Formula: C₂₁H₂₈BrNO₄
- Molecular Weight: 438.36 g/mol

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., Agilent Zorbax Bonus-RP, 250 x 4.6 mm, 5 μ m)
Mobile Phase	A filtered and degassed mixture of 0.1% Trifluoroacetic acid in Water and Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	30°C
Detection	UV at 210 nm
Run Time	10 minutes

2. Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 0.1% solution of Trifluoroacetic acid (TFA) in HPLC-grade water. Filter through a 0.45 μ m membrane filter. Prepare the mobile phase by mixing this aqueous TFA solution with Acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes.
- **Standard Stock Solution (1000 μ g/mL):** Accurately weigh 100 mg of **Cimetropium Bromide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 μ g/mL to 100 μ g/mL by diluting with the mobile

phase. These will be used to construct the calibration curve.

3. Sample Preparation

- For Bulk Drug: Accurately weigh about 10 mg of the **Cimetropium Bromide** bulk drug, transfer it to a 100 mL volumetric flask, dissolve in and dilute to the mark with the mobile phase to get a concentration of 100 µg/mL.
- For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer an amount of the powder equivalent to 10 mg of **Cimetropium Bromide** to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to the mark with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure

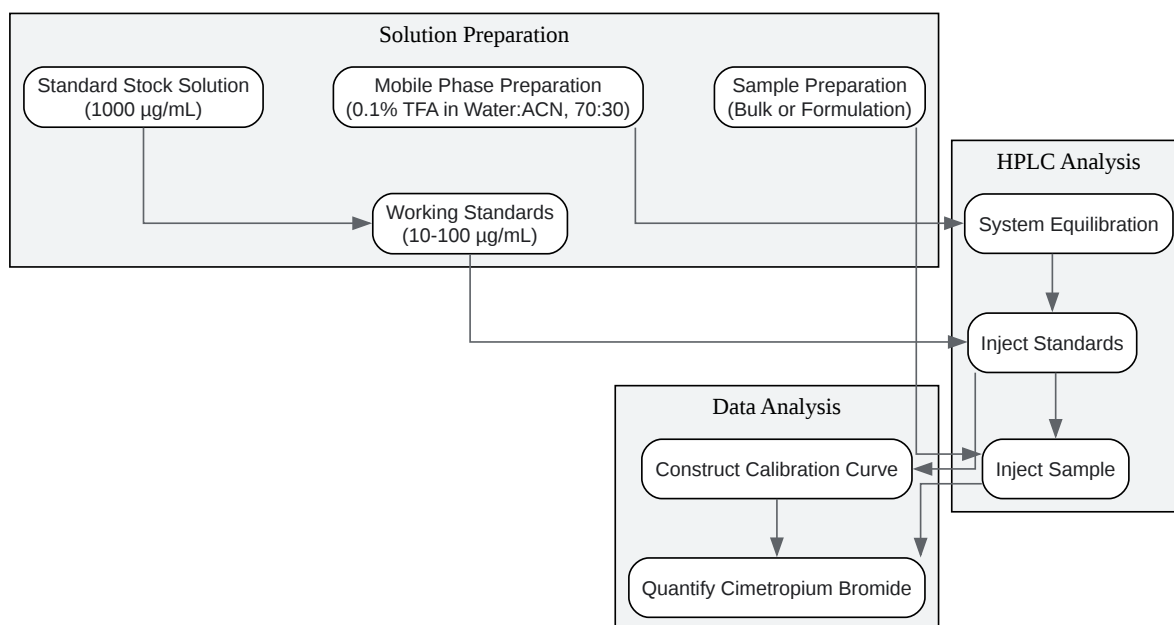
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of each working standard solution in triplicate.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Inject 20 µL of the prepared sample solution in triplicate.
- Determine the concentration of **Cimetropium Bromide** in the sample by interpolating the peak area from the calibration curve.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters.

Validation Parameter	Result
Linearity (µg/mL)	10 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Specificity	No interference from common excipients
Robustness	The method is robust for minor changes in flow rate, mobile phase composition, and temperature.

Experimental Workflow



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Caption: HPLC analysis workflow for **Cimetropium Bromide**.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of **Cimetropium Bromide** in both bulk and pharmaceutical dosage forms. The method is validated to be linear, accurate, precise, and specific. The short run time and simple mobile phase composition make it suitable for high-throughput analysis in a quality control setting.

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References

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